Butyl ethyl [hydroxy(phenyl)methyl]phosphonate
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Overview
Description
Butyl ethyl [hydroxy(phenyl)methyl]phosphonate is an organophosphorus compound that features a phosphonate group bonded to a butyl, ethyl, and hydroxy(phenyl)methyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl ethyl [hydroxy(phenyl)methyl]phosphonate typically involves the reaction of a phosphonate ester with appropriate alkylating agents. One common method is the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate ester . The reaction conditions often require heating and the presence of a solvent such as toluene or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Butyl ethyl [hydroxy(phenyl)methyl]phosphonate can undergo various chemical reactions, including:
Hydrolysis: The phosphonate ester can be hydrolyzed to form the corresponding phosphonic acid.
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the phosphonate group under mild conditions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphonic acid derivatives, and substituted phosphonates .
Scientific Research Applications
Butyl ethyl [hydroxy(phenyl)methyl]phosphonate has several scientific research applications:
Mechanism of Action
The mechanism of action of butyl ethyl [hydroxy(phenyl)methyl]phosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates . This inhibition can affect various biological pathways, including those involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
Methylphosphonic acid: Known for its use as a flame retardant.
Ethylphosphonic acid: Used in the synthesis of biologically active compounds.
Phenylphosphonic acid: Utilized in the development of enzyme inhibitors.
Uniqueness
The presence of the hydroxy(phenyl)methyl moiety enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
61222-54-6 |
---|---|
Molecular Formula |
C13H21O4P |
Molecular Weight |
272.28 g/mol |
IUPAC Name |
[butoxy(ethoxy)phosphoryl]-phenylmethanol |
InChI |
InChI=1S/C13H21O4P/c1-3-5-11-17-18(15,16-4-2)13(14)12-9-7-6-8-10-12/h6-10,13-14H,3-5,11H2,1-2H3 |
InChI Key |
ZEFYYJNMHDAIRR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(C(C1=CC=CC=C1)O)OCC |
Origin of Product |
United States |
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